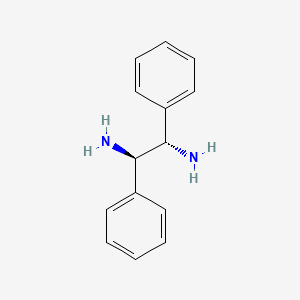
meso-1,2-Diphenylethylendiamin
Übersicht
Beschreibung
(1R,2S)-1,2-Diphenylethan-1,2-diamin ist eine chirale Diaminverbindung mit zwei Phenylgruppen, die an einem Ethan-Rückgrat gebunden sind. Diese Verbindung zeichnet sich durch ihre Stereochemie aus, die durch die (1R,2S)-Konfiguration angegeben wird und die räumliche Anordnung ihrer Atome angibt. Aufgrund ihrer einzigartigen Eigenschaften wird sie in verschiedenen chemischen und pharmazeutischen Anwendungen eingesetzt.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1,2-diphenylethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
Target of Action
Meso-1,2-Diphenylethylenediamine (meso-DPEDA) is an organic compound that has been found to exhibit unique affinities towards different DNA structures . It has been used in the synthesis of Schiff base complexes that interact selectively with certain DNA quadruplexes .
Mode of Action
The mode of action of meso-DPEDA is primarily through its interaction with DNA structures. It is used in the synthesis of Schiff base complexes, which have been found to interact selectively with certain DNA quadruplexes . The specific interactions and resulting changes depend on the particular DNA structure and the Schiff base complex synthesized.
Biochemical Pathways
The biochemical pathways affected by meso-DPEDA are related to DNA structure and function. By interacting selectively with certain DNA quadruplexes, meso-DPEDA and its derivatives can potentially influence the processes of DNA replication, transcription, and repair . .
Result of Action
The molecular and cellular effects of meso-DPEDA’s action are primarily related to its interaction with DNA structures. By selectively binding to certain DNA quadruplexes, it can potentially influence DNA-related processes and thereby affect cellular functions .
Action Environment
The action, efficacy, and stability of meso-DPEDA can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Additionally, its interaction with DNA structures can be influenced by the presence of other molecules in the cellular environment .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R,2S)-1,2-Diphenylethan-1,2-diamin beinhaltet typischerweise die Reduktion entsprechender Diketone oder die Verwendung chiraler Katalysatoren, um die gewünschte Stereochemie zu erreichen. Eine übliche Methode ist die asymmetrische Hydrierung von 1,2-Diphenylethan-1,2-dion unter Verwendung chiraler Rhodium- oder Rutheniumkatalysatoren unter Wasserstoffgas . Ein anderer Ansatz beinhaltet die Verwendung chiraler Hilfsstoffe oder Trennmittel, um die Enantiomere aus einem racemischen Gemisch zu trennen .
Industrielle Produktionsmethoden
Die industrielle Produktion von (1R,2S)-1,2-Diphenylethan-1,2-diamin erfolgt häufig unter Verwendung von großtechnischen asymmetrischen Synthesetechniken. Diese Methoden beinhalten die Verwendung chiraler Liganden in katalytischen Hydrierungsprozessen oder die Trennung racemischer Gemische durch Kristallisation oder Chromatographie . Die Wahl des Verfahrens hängt von der gewünschten Reinheit und Ausbeute des Endprodukts ab.
Analyse Chemischer Reaktionen
Reaktionstypen
(1R,2S)-1,2-Diphenylethan-1,2-diamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu Diketonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Sie kann zu den entsprechenden Aminen oder Alkoholen reduziert werden.
Substitution: Die Aminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Diketone, sekundäre Amine und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1,2-Diphenylethan-1,2-diamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Wirkmechanismus
Der Mechanismus, durch den (1R,2S)-1,2-Diphenylethan-1,2-diamin seine Wirkungen entfaltet, beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als chiraler Ligand wirken und die Stereochemie der Reaktionen beeinflussen, an denen sie beteiligt ist. Sie kann auch mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1S,2R)-1,2-Diphenylethan-1,2-diamin: Das Enantiomer von (1R,2S)-1,2-Diphenylethan-1,2-diamin mit entgegengesetzter Stereochemie.
1,2-Diphenylethan-1,2-diol: Eine verwandte Verbindung mit Hydroxylgruppen anstelle von Aminogruppen.
1,2-Diphenylethan-1,2-dion: Der Diketonvorläufer, der bei der Synthese von (1R,2S)-1,2-Diphenylethan-1,2-diamin verwendet wird.
Einzigartigkeit
(1R,2S)-1,2-Diphenylethan-1,2-diamin ist einzigartig aufgrund seiner spezifischen chiralen Konfiguration, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, als chiraler Ligand zu wirken, macht es in der asymmetrischen Synthese wertvoll und unterscheidet es von seinen nicht-chiralen oder anders konfigurierten Analoga .
Eigenschaften
IUPAC Name |
(1R,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915119 | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-87-1, 16635-95-3 | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Meso-1,2-Diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLY76BC5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



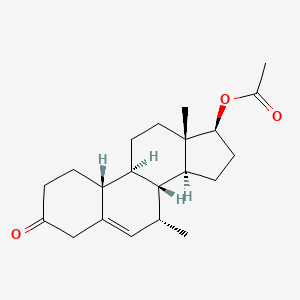

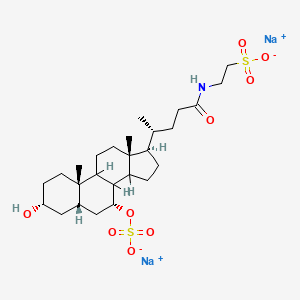
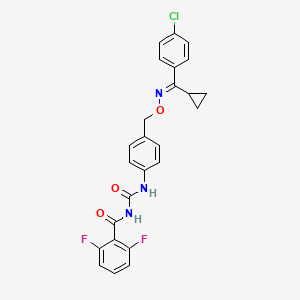

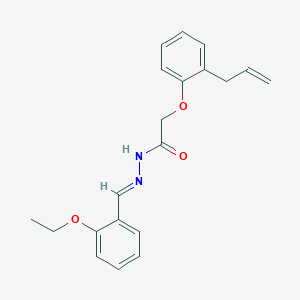

![2-Hydroxy-4-methoxy-6-[(4R,5S,7Z,10S)-4,5,10-trihydroxy-6-oxo-7-undecenyl]benzoic acid mu-lactone](/img/structure/B1233104.png)





